trans,trans-Muconic acid
Overview
Description
trans,trans-Muconic acid: is an organic compound with the formula C₆H₆O₄. It is a dicarboxylic acid with conjugated double bonds, presenting in the trans,trans configuration. This compound is a metabolite of benzene in humans and is used as a biomarker for occupational or environmental exposure to benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans,trans-Muconic acid can be synthesized from adipic acid through a series of chemical reactions. One common method involves the isomerization of cis,cis-muconic acid or cis,trans-muconic acid to this compound . This process can be catalyzed by iodine or other catalysts under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. For example, genetically engineered strains of bacteria such as Escherichia coli or Pseudomonas putida can convert glucose or aromatic compounds into cis,cis-muconic acid, which is then isomerized to this compound .
Chemical Reactions Analysis
Types of Reactions: trans,trans-Muconic acid undergoes various chemical reactions, including:
Hydrogenation: Converts this compound to adipic acid using hydrogen and a catalyst such as platinum or palladium.
Isomerization: Converts cis,cis-muconic acid to this compound using catalysts like iodine.
Diels-Alder Cycloaddition: Reacts with dienophiles to form cyclic compounds.
Common Reagents and Conditions:
Hydrogenation: Requires hydrogen gas and a metal catalyst (e.g., Pt/C or Pd/C) under specific temperature and pressure conditions.
Isomerization: Uses iodine or other catalysts under controlled temperature conditions.
Diels-Alder Cycloaddition: Involves dienophiles and specific reaction conditions to form cyclic products.
Major Products:
Adipic Acid: Formed from the hydrogenation of this compound.
Cyclic Compounds: Formed from Diels-Alder cycloaddition reactions.
Scientific Research Applications
trans,trans-Muconic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of trans,trans-muconic acid involves its conversion to other compounds through various chemical reactions. For example, during hydrogenation, this compound is converted to adipic acid through a two-step hydrogenation process involving intermediate compounds . The molecular targets and pathways involved in these reactions include the adsorption of hydrogen on the catalyst surface and subsequent hydrogenation of the double bonds in this compound .
Comparison with Similar Compounds
cis,cis-Muconic Acid: An isomer of muconic acid with different geometric configuration around the double bonds.
cis,trans-Muconic Acid: Another isomer with mixed geometric configuration.
Adipic Acid: A saturated dicarboxylic acid derived from the hydrogenation of trans,trans-muconic acid.
Uniqueness: this compound is unique due to its conjugated double bonds and its role as a biomarker for benzene exposure. Its ability to undergo various chemical reactions, such as hydrogenation and Diels-Alder cycloaddition, makes it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
hexa-2,4-dienedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXHDPDFNKHHGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049674 | |
Record name | Muconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cis,trans-muconate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
505-70-4 | |
Record name | Muconic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Muconic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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